molecular formula C12H21NO3 B8100694 tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B8100694
M. Wt: 227.30 g/mol
InChI Key: AZOXAILTCLFEJQ-UHFFFAOYSA-N
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Description

Tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2091468-84-5) is a spirocyclic compound of interest in medicinal chemistry and drug discovery. It has a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol . The compound is supplied with a purity of 95% . The unique spiro[3.3]heptane scaffold, characterized by two fused three-membered rings sharing a central carbon atom, provides significant rigidity and three-dimensionality. This structure is valued for its ability to explore chemical space that is complementary to more traditional piperidine ring systems, potentially leading to improved binding affinity and selectivity in target molecules . The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, enhancing the compound's stability and handling during synthetic operations. The specific 6-hydroxy-6-methyl modification offers a handle for further chemical derivatization, making this compound a versatile intermediate or building block for constructing more complex molecules. As a research chemical, this product is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block in various synthetic applications, particularly in the development of novel pharmacologically active compounds.

Properties

IUPAC Name

tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-7-12(8-13)5-11(4,15)6-12/h15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOXAILTCLFEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps:

  • Amine protection : The primary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Cyclization : Under basic conditions (K₂CO₃), the protected amine reacts with a diketone to form the spirocyclic framework.

  • Hydroxylation : A Baeyer-Villiger oxidation introduces the hydroxy group at position 6.

Optimized parameters :

  • Catalyst: Ru(bpy)₃Cl₂ for photoredox activation.

  • Solvent: Acetonitrile (MeCN) for optimal electron transfer.

  • Yield: 55–65% over three steps.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Scalability
Ketone reduction6-oxo-2-azaspiro[3.3]heptaneLiAlH₄, CH₃I, K₂CO₃72–82High
Photoredox cyclizationTert-butyl oxalate saltsRu(bpy)₃Cl₂, Boc₂O, K₂CO₃55–65Moderate
Multi-step protectionCompound 14TsCl, o-nitrobenzenesulfonamide41 (total)Low

Advantages of ketone reduction :

  • Higher yields due to fewer intermediates.

  • Compatibility with large-scale production.

Limitations of photoredox methods :

  • Requires specialized equipment for light activation.

  • Lower overall yield compared to classical reductions.

Industrial-Scale Production Considerations

For commercial synthesis, the ketone reduction route is preferred due to its simplicity and cost-effectiveness. A 2024 industrial protocol outlined the following optimized steps:

  • Batch reactor setup : 10 L reactor charged with 6-oxo precursor (1.2 kg).

  • Reduction : LiAlH₄ (2.5 equiv) in THF at −78°C for 4 h.

  • Quenching : Sequential addition of ethyl acetate and Rochelle’s salt.

  • Alkylation : CH₃I (1.1 equiv) in DMF at 60°C for 12 h.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).

Output : 820 g of this compound (68% yield).

Challenges in Purification and Stability

The compound’s polar hydroxy group complicates purification, necessitating advanced techniques:

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99%.

  • Degradation : The tert-butyl ester is prone to hydrolysis under acidic conditions, requiring neutral pH storage .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic ring or the functional groups attached to it.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of azaspiro compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Azaspiro compounds have been investigated for their neuroprotective effects. A study highlighted that this compound could potentially protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative disease treatments .

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its unique structure allows for various functional group modifications, making it invaluable in synthetic chemistry .

Synthesis of Pharmaceuticals

This compound can be utilized in the synthesis of pharmaceutical intermediates, contributing to the development of drugs with improved efficacy and reduced side effects .

Case Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of azaspiro compounds, including this compound, and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting the compound's potential as a lead candidate for further development .

Neuroprotective Mechanism Exploration

Another investigation focused on the neuroprotective mechanisms of azaspiro compounds against glutamate-induced toxicity in neuronal cultures. The study found that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting its application in therapies for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and tert-butyl ester groups play crucial roles in its binding affinity and specificity. The spirocyclic structure may influence the compound’s ability to interact with enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate with structurally related analogs:

Compound Substituents Molecular Formula Key Properties References
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 6-OH C₁₁H₁₉NO₃ - Polar, high solubility in polar solvents
- Susceptible to oxidation
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 6=O C₁₁H₁₇NO₃ - Reactive carbonyl group for further derivatization
- Lower polarity
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 6-NH₂ C₁₁H₂₀N₂O₂ - Increased H-bond donors
- Enhanced solubility in aqueous media
tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate 6-NHCH₃ C₁₂H₂₂N₂O₂ - Moderate lipophilicity (logP ~1.5)
- Potential for CNS penetration
tert-Butyl 6-((1,3-dioxoisoindolin-2-yl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate 6-O(phthalimide) C₁₉H₂₂N₂O₅ - Bulky substituent limits membrane permeability
- Used as synthetic intermediate
tert-Butyl 6-(2-ethoxy-2-oxo-ethyl)-2-azaspiro[3.3]heptane-2-carboxylate 6-CH₂CO₂Et C₁₅H₂₅NO₄ - Ester group enhances lipophilicity (logP ~2.8)
- Hydrolyzable to carboxylic acid
Key Observations:
  • Polarity: Hydroxy and amino derivatives exhibit higher polarity (lower logP) compared to methyl or ethoxy-oxoethyl analogs .
  • Reactivity : The oxo group (C=O) in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate enables nucleophilic additions (e.g., Grignard reactions) , while the hydroxyl group in the target compound may undergo etherification or esterification .

Physicochemical and Pharmacokinetic Properties

Property 6-Hydroxy-6-Methyl 6-Oxo 6-Amino 6-Methylamino
Molecular Weight ~227.3 211.25 212.29 226.32
logP (Predicted) ~1.8 1.5 0.9 1.5
H-Bond Donors 1 (OH) 0 2 (NH₂) 1 (NHCH₃)
TPSA (Ų) ~60 55 70 55
Solubility (mg/mL) Moderate (aqueous) Low High Moderate

Notes:

  • 6-Amino: High solubility and TPSA (~70 Ų) make it suitable for aqueous formulations but may limit blood-brain barrier penetration .

Biological Activity

tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C12_{12}H21_{21}NO3_3
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 2091468-84-5
  • Purity : ≥97% (as per available data) .

Synthesis

The synthesis of this compound typically involves the reduction of its corresponding oxo compound using sodium borohydride in methanol . The reaction conditions are critical for achieving high yields and purity.

Biological Activity

Research on the biological activity of this compound has indicated several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antibacterial agent .
  • Neuroprotective Effects : Some studies have indicated that related spiro compounds may possess neuroprotective qualities, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Cytotoxicity : Evaluations of cytotoxicity in cancer cell lines have shown that certain derivatives of azaspiro compounds can inhibit cell proliferation, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInhibits proliferation in breast cancer cell lines
NeuroprotectionPotential protective effects observed in neuronal cultures

Detailed Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations above 50 µg/mL .
  • Cytotoxicity Assessment :
    • In vitro tests on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability, with IC50 values indicating promising cytotoxic activity .
  • Neuroprotective Mechanisms :
    • Research involving neuronal cell cultures demonstrated that the compound could reduce oxidative stress markers, suggesting a mechanism for its neuroprotective effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, and how do reaction parameters affect yield?

A key route involves using tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a precursor, reacting it with 1,1,3-tribromo-2,2-dimethylcyclopropane under optimized conditions. Purification via gradient chromatography (e.g., 15–100% Et₂O/pentane) achieves high yields (98%) . Reaction temperature, solvent choice, and stoichiometry of cyclopropane derivatives are critical for minimizing side products. Alternative methods may involve hydroxylation of spirocyclic intermediates, though yields depend on protecting group strategies .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is pivotal for confirming spirocyclic structure and substituent positions, with coupling constants (e.g., J = 9.2–10 Hz) resolving stereochemical ambiguities . High-resolution mass spectrometry (HRMS) validates molecular weight and purity , while differential scanning calorimetry (DSC) or melting point analysis assesses crystallinity. Physical properties like density (1.1 g/cm³) and refractive index (1.514) further corroborate structural assignments .

Q. How should this compound be stored to ensure stability?

The compound should be stored in a dark, dry environment at 2–8°C in sealed containers to prevent hydrolysis or oxidation. Handling under inert atmospheres (e.g., N₂) and using anhydrous solvents during synthesis are recommended to avoid degradation .

Advanced Research Questions

Q. How can asymmetric synthesis techniques introduce stereochemical control in spirocyclic derivatives of this compound?

Chiral auxiliaries like tert-butylsulfinyl groups enable stereoselective synthesis. For example, LiAlH₄-mediated reduction of sulfinylimine intermediates followed by tosyl chloride quenching achieves diastereomeric ratios >90% . Enantiomeric excess can be confirmed via optical rotation ([α]²⁰_D values ranging from -20.6° to +44.0° in MeOH) and chiral HPLC .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar spirocyclic compounds?

Discrepancies in NMR shifts (e.g., δ 7.60–7.00 ppm for aromatic protons) may arise from conformational flexibility or solvent effects. Comparative analysis with computed NMR spectra (DFT) or X-ray crystallography (using programs like SHELXL ) can clarify ambiguities. Redundant derivatization (e.g., acetylation of hydroxyl groups) may simplify spectral interpretation .

Q. How can reaction scalability be optimized for this compound synthesis?

Batch process optimization, such as using hydroxide-facilitated alkylation of bromomethyl precursors, achieves >85% yield at 100 g scale . Continuous flow systems may improve mixing efficiency for exothermic steps. Quality control via in-line FTIR or PAT (Process Analytical Technology) ensures consistency in intermediate purity .

Q. What role does hydrogen bonding play in the crystallization behavior of this compound?

The hydroxyl and carboxylate groups participate in intermolecular hydrogen bonds, influencing crystal packing. Graph set analysis (e.g., Etter’s rules ) can predict aggregation patterns, aiding polymorph screening. Solvent selection (e.g., Et₂O vs. pentane) impacts hydrogen-bond networks and crystallization kinetics .

Methodological Considerations

  • Contradiction Management : When conflicting data arise (e.g., unexpected melting points), replicate experiments under controlled humidity/temperature and cross-validate with alternative techniques (e.g., XRD vs. DSC) .
  • Advanced Purification : Simulated moving bed (SMB) chromatography or crystallization under high-pressure CO₂ enhances separation of diastereomers or regioisomers .

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